molecular formula C10H13FN4 B11807204 3-Fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline CAS No. 1334167-69-9

3-Fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline

Cat. No.: B11807204
CAS No.: 1334167-69-9
M. Wt: 208.24 g/mol
InChI Key: VGCMZQPDTHNTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline is a fluorinated aniline derivative featuring a 1-methyl-5,6-dihydro-1,2,4-triazine substituent. This compound combines a polar amine group with a partially saturated triazine ring, which may enhance metabolic stability compared to fully aromatic heterocycles. Its structural uniqueness lies in the dihydrotriazine moiety, distinguishing it from common triazole-based analogs.

Properties

CAS No.

1334167-69-9

Molecular Formula

C10H13FN4

Molecular Weight

208.24 g/mol

IUPAC Name

3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)aniline

InChI

InChI=1S/C10H13FN4/c1-14-4-5-15(7-13-14)10-3-2-8(12)6-9(10)11/h2-3,6-7H,4-5,12H2,1H3

InChI Key

VGCMZQPDTHNTIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Biological Activity

3-Fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10_{10}H13_{13}FN4_{4}
  • Molecular Weight : 208.235 g/mol
  • CAS Number : 1334167-69-9

Synthesis Methods

The synthesis of 3-Fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline has been described in various patents and research articles. Notably, a method for preparing oxazolidinone derivatives involving this compound has been patented, emphasizing its utility in treating infections caused by Gram-positive bacteria such as MRSA and VRE . The process is designed to be efficient for industrial-scale production.

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. It is classified as an oxazolidinone-based antibiotic, which is effective against resistant strains of bacteria. The specific activity against MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) highlights its potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a comparative study on oxazolidinone derivatives, it was found that compounds with similar structures to 3-Fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline demonstrated significant antimicrobial activity. The IC50 values for these compounds ranged from 0.5 to 10 µg/mL against various bacterial strains .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications at the aniline ring significantly affect biological activity. The presence of fluorine in the para position enhances lipophilicity and potentially increases membrane permeability, contributing to higher antimicrobial efficacy .

Data Table: Biological Activity Summary

Activity Type IC50 Value (µM) Reference
Antimicrobial (MRSA)< 10
Antimicrobial (VRE)< 10
Cytotoxicity (Cancer Cell Lines)Variable (up to 45.2 for related compounds)

Scientific Research Applications

Antibiotic Properties

The compound is noted for its role as an oxazolidinone-based antibiotic. Specifically, it has been shown to be effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The synthesis of derivatives of this compound has been optimized to enhance yield and purity, making it suitable for industrial production .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the relationship between the chemical structure of 3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline and its biological activity. Variations in substituents on the triazine ring have been explored to optimize potency and selectivity against bacterial targets .

Synthesis and Optimization

A notable study highlighted a method for synthesizing (R)-3-(3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)phenyl)-5-(substituted methyl)oxazolidin-2-one derivatives. This method not only simplifies the synthesis process but also yields compounds with high purity suitable for clinical applications .

Anticonvulsant Activity

In addition to its antibiotic properties, derivatives of 3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline have been evaluated for anticonvulsant activity. Studies indicate that structural modifications can lead to enhanced efficacy in models of induced convulsions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 1-methyl-5,6-dihydro-1,2,4-triazine group. Below is a comparison with structurally related analogs:

Compound Name Core Heterocycle Key Substituents Biological Activity (if reported) Reference ID
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline 1H-1,2,4-triazole Fluorine, triazole Antifungal (vs. Candida spp.)
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline Pyrrolotriazine Fluorine, pyrrolo-fused triazine c-Met kinase inhibition (IC₅₀ ~ nM)
4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine Pyridine Fluorine, aminophenoxy Kinase inhibition (broad-spectrum)
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline Piperidine Fluorine, methylpiperidine Unknown (structural analog)

Key Observations :

  • Triazole vs. Dihydrotriazine: Triazole-containing analogs (e.g., CID 22329546) exhibit antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .
  • Methyl Group Impact : The 1-methyl group on the dihydrotriazine could enhance steric shielding, increasing metabolic stability compared to unmethylated triazine derivatives .
  • Fluorine Position : The meta-fluoro substitution on the aniline ring is conserved across analogs, suggesting a role in electronic modulation and binding affinity .
Antifungal Activity
  • Triazole Derivatives: Compounds like N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-N′-aryl triazolones show potent activity against Candida spp. (MIC₉₀ < 1 µg/mL), outperforming fluconazole .
  • Thiadiazine Derivatives : 6-(4-Chlorophenyl)-7-triazolyl-thiadiazines exhibit moderate antibacterial activity (MIC ~50–100 mg/L), suggesting that fluorine substitution could enhance potency .
Kinase Inhibition
  • Pyrrolotriazine Analogs: Demonstrated nanomolar IC₅₀ values against c-Met kinase, a target in cancer therapy. The dihydrotriazine’s partial saturation may alter binding kinetics compared to rigid fused systems .

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : The dihydrotriazine’s reduced aromaticity may slow oxidative metabolism, extending half-life .

Preparation Methods

Cyclization of Amidrazone Intermediate

The core triazine ring is constructed via a cyclization reaction between methylhydrazine and a fluoronitrobenzene precursor. In the patented method, 3,4-difluoronitrobenzene reacts with methylhydrazine (5–10 equivalents) in tetrahydrofuran (THF) at 10–15°C, followed by reflux in acetic acid with trimethylorthoformate (2–10 equivalents). This step forms the 1-methyl-5,6-dihydro-1,2,4-triazine moiety, achieving a 41% yield over two steps.

Reaction Conditions:

  • Solvent: THF/acetic acid (20–50% v/v)

  • Temperature: 10–40°C (gradient)

  • Key Reagent: Trimethylorthoformate (cyclizing agent)

The reaction proceeds via nucleophilic attack of methylhydrazine on the nitrobenzene derivative, followed by intramolecular cyclization facilitated by orthoformate (Figure 1).

Nitro-to-Amine Reduction

The nitro group in the intermediate is reduced to an aniline using catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen atmosphere quantitatively converts the nitro compound to the target aniline. Alternative methods include metal-acid systems (e.g., Zn/HCl), but hydrogenation is preferred for scalability and reduced byproduct formation.

Optimized Hydrogenation Protocol:

  • Catalyst: 10% Pd/C (0.1–0.5 equiv)

  • Solvent: Methanol or ethanol

  • Time: 1.5–3 hours

  • Yield: >95%

Industrial-Scale Process Design

Solvent and Reagent Selection

THF is critical for solubilizing intermediates during cyclization, while methanol enables efficient hydrogenation and crystallization. Methylhydrazine is used in excess (5–10 equiv) to drive cyclization completeness, with excess reagent removed via aqueous extraction.

Table 1: Key Process Parameters

StepSolventTemperature (°C)Reagent RatioYield (%)
CyclizationTHF/AcOH10–401:5–1041
HydrogenationMethanol25–301:0.1–0.5>95
CrystallizationMethanol/H2O0–585–90

Purification Strategies

Post-hydrogenation, the crude product is purified via sequential solvent washes (water/THF) and crystallization from methanol. Sodium sulfate drying ensures residual water removal, while recrystallization enhances purity to >98%.

Alternative Methodologies and Comparative Analysis

Functional Group Interconversions

The target aniline serves as a precursor for oxazolidinone antibiotics. Subsequent reactions with carbonyldiimidazole (CDI) or acetic anhydride yield derivatives with enhanced antibacterial activity. For example, coupling with CDI in dichloromethane generates urea-linked analogs.

Challenges and Optimization Opportunities

Yield Limitations in Cyclization

The 41% yield in the cyclization step stems from competing side reactions, such as over-alkylation or incomplete ring closure. Potential solutions include:

  • Microwave-Assisted Synthesis: Reducing reaction time and improving selectivity.

  • Catalytic Additives: Lewis acids (e.g., ZnCl2) to accelerate cyclization.

Solvent Recovery and Sustainability

THF and methanol account for ~70% of solvent mass in the process. Implementing solvent recovery systems or switching to greener alternatives (e.g., 2-MeTHF) could reduce environmental impact.

Applications in Antibiotic Development

The target compound is a key intermediate in synthesizing (R)-3-(3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Compound 1a), which exhibits potent activity against Gram-positive bacteria. Its enhanced water solubility (via salt formation) enables oral and injectable formulations .

Q & A

Q. What are the recommended synthetic pathways for 3-Fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4(1H)-yl)aniline, and how can purity be optimized?

  • Methodological Answer : Begin with a nucleophilic substitution reaction between 3-fluoro-4-nitroaniline and 1-methyl-5,6-dihydro-1,2,4-triazine under basic conditions (e.g., DIPEA in THF at −35°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Purity optimization involves gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and recrystallization from ethanol/water mixtures. Monitor intermediates via LC-MS to confirm intermediate structures .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of 1H^1H, 13C^13C, and 19F^19F NMR to confirm substituent positions and fluorine coupling patterns. DFT calculations (B3LYP/6-311+G(d,p)) can predict electronic distributions, while X-ray crystallography resolves stereochemical ambiguities in the triazine ring . Compare experimental IR spectra (e.g., NH/aromatic stretches) with computational results to validate tautomeric forms .

Q. What analytical techniques are critical for assessing stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : TGA/DSC at 25–300°C (heating rate 10°C/min) under N₂.
  • Photostability : Expose to UV light (λ = 254 nm) for 48h; monitor degradation via HPLC-PDA .
  • Hydrolytic Stability : Incubate in pH 1.2 (HCl), 7.4 (PBS), and 9.0 (borate buffer) at 37°C; quantify degradation products using LC-HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Design a standardized assay panel:
  • Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability.
  • Include positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Apply multivariate statistical analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent effects, assay pH) .

Q. What environmental fate studies are needed to evaluate ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

Partitioning Studies : Measure log KowK_{ow} (shake-flask method) and soil sorption (KdK_d) using OECD Guideline 102.

Biotransformation : Use 14C^{14}C-labeled compound in OECD 308/309 tests to track mineralization in water-sediment systems.

Toxicity : Conduct acute/chronic assays on Daphnia magna and Aliivibrio fischeri (luminescence inhibition), with EC₅₀ calculations .

Q. How can computational models predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible triazine ring parameters (AMBER force field) against targets like EGFR or PI3Kγ.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD/RMSF analysis).
  • Validate predictions with SPR (Biacore) or ITC for thermodynamic profiling .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Methodological Answer :
  • Optimize reaction parameters via DoE (Box-Behnken design), varying temperature (−30°C to 0°C), equivalents of DIPEA (1.1–2.0 equiv), and solvent polarity (THF vs. DCM) .
  • Implement inline PAT tools (ReactIR or Raman spectroscopy) to monitor intermediate formation and quench reactions at >95% conversion.

Comparative and Theoretical Frameworks

Q. How does this compound compare to analogs like 4-(1H-Tetrazol-1-yl)aniline in electronic properties?

  • Methodological Answer : Perform cyclic voltammetry (CH Instruments, 0.1M TBAPF₆ in DMF) to measure oxidation potentials. Compare HOMO/LUMO gaps via DFT (triazine vs. tetrazole) and correlate with Hammett σ values (fluoro vs. methoxy substituents) .

Q. What theoretical frameworks guide hypothesis generation for this compound’s mechanism of action?

  • Methodological Answer : Anchor research to the "molecular hybridization" theory, combining triazine (kinase inhibition) and aniline (DNA intercalation) pharmacophores. Use the Bruyne quadripolar model to integrate epistemological (mechanistic studies) and technical (synthetic) poles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.